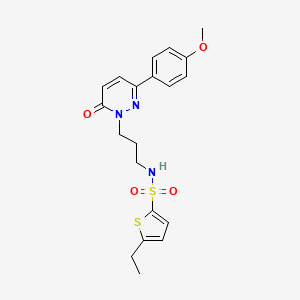

5-ethyl-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

Description

5-ethyl-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-methoxyphenyl group at position 3, connected via a propyl chain to a thiophene-2-sulfonamide moiety bearing an ethyl substituent at position 5. The compound integrates pharmacophoric elements commonly associated with bioactive molecules: a sulfonamide group (implicated in enzyme inhibition), a pyridazinone ring (known for anti-inflammatory and antimicrobial properties), and a methoxyphenyl group (enhancing lipophilicity and target binding) .

Properties

IUPAC Name |

5-ethyl-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-3-17-9-12-20(28-17)29(25,26)21-13-4-14-23-19(24)11-10-18(22-23)15-5-7-16(27-2)8-6-15/h5-12,21H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXQPBDGIOWEFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include thiophene and pyridazine moieties. These structural elements are often associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

The compound's chemical formula is , with a molecular weight of approximately 419.5 g/mol. The presence of multiple heteroatoms contributes to its diverse chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₄S |

| Molecular Weight | 419.5 g/mol |

| Chemical Structure | Complex with thiophene and pyridazine rings |

Synthesis

The synthesis of 5-ethyl-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide typically involves several steps:

- Formation of Thiophene Ring : Initial sulfonation of thiophene.

- Pyridazine Attachment : Coupling reactions to introduce the pyridazine moiety.

- Final Sulfonamide Formation : Reaction with appropriate sulfonyl chloride.

This multi-step synthesis highlights the compound's complexity and the necessity for careful reaction conditions to prevent unwanted side reactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors within biological pathways. Sulfonamides are known for their role in inhibiting carbonic anhydrases, which are crucial for various physiological processes. The mechanism likely involves competitive binding at active sites, leading to therapeutic effects in conditions such as hypertension or metabolic disorders.

Biological Activities

Research indicates that compounds similar to 5-ethyl-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide exhibit a range of biological activities:

- Antimicrobial Activity : As a sulfonamide derivative, it may possess antibacterial properties, inhibiting bacterial growth through enzyme inhibition.

- Anti-inflammatory Effects : Potential applications in reducing inflammation by modulating immune responses.

- Anticancer Potential : Investigated for its ability to interfere with cancer cell proliferation through targeted enzyme inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of similar sulfonamide compounds:

- A study demonstrated that sulfonamide derivatives exhibit significant inhibitory effects on certain cancer cell lines, suggesting potential anticancer applications .

- Another investigation highlighted the antimicrobial properties of related compounds, confirming their effectiveness against various bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the literature, focusing on molecular features, synthetic strategies, and substituent-driven property variations.

Pyridazinone Derivatives with Sulfonamide Moieties

Compound 5a : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide

- Molecular Formula : C₁₇H₁₅N₃O₄S

- Key Features: Benzyloxy group at pyridazinone position 3, benzenesulfonamide.

- HRMS : [M+Na]⁺ observed at m/z 380.067428 (calc. 380.057548) .

- Comparison: The target compound replaces 5a’s benzyloxy group with a 4-methoxyphenyl substituent and substitutes the benzenesulfonamide with a thiophene-2-sulfonamide.

Compound 5b : 4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide

- Molecular Formula : C₁₇H₁₄N₄O₆S

- Key Features: 4-Nitrobenzyloxy group at pyridazinone position 3.

- HRMS : [M+Na]⁺ observed at m/z 425.052865 (calc. 425.052626) .

- Comparison : The nitro group in 5b introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference may influence redox stability and metabolic pathways.

Methoxyphenyl-Containing Bioactive Analogs

Catramilast (R115500) :

- Molecular Formula : C₁₇H₂₂N₂O₃

- Key Features : Cyclopropylmethoxy and imidazolone groups.

- Application : Used in atopic dermatitis treatment due to its barrier-enhancing properties .

- Comparison : While Catramilast shares a methoxy-substituted aromatic ring, its imidazolone core and lack of sulfonamide distinguish it from the target compound. The target’s thiophene sulfonamide may confer distinct hydrogen-bonding capabilities for enzyme interaction.

Structural and Functional Implications of Substituents

Substituent-Driven Property Analysis

- Thiophene vs.

- Ethyl Group : The ethyl substituent on the thiophene may increase lipophilicity, improving membrane permeability relative to 5a/5b’s simpler alkyl/aryl groups.

- 4-Methoxyphenyl vs. Nitrobenzyloxy : The methoxy group’s electron-donating nature could stabilize radical intermediates or modulate enzyme-substrate interactions differently than 5b’s nitro group .

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 50–60°C (DMF) | Avoids decomposition | |

| Catalyst (Pd) Loading | 5–10 mol% | Maximizes coupling efficiency | |

| Purification Solvent | Ethyl acetate/hexane (3:7) | Removes polar byproducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.